Superior HDAC1 Inhibitory Potency vs. SAHA (Vorinostat)
Dimethyl 1H-indole-4,6-dicarboxylate (compound 4) inhibits human recombinant HDAC1 with an IC50 of 4.80 nM, which is 12.7-fold more potent than the clinically approved pan-HDAC inhibitor SAHA (vorinostat), which exhibits an IC50 of 61 nM against the same isoform [1][2]. This substantial potency advantage positions the compound as a highly effective starting point for developing HDAC1-targeted therapeutics with potentially improved therapeutic indices.
| Evidence Dimension | HDAC1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 4.80 nM |
| Comparator Or Baseline | SAHA (vorinostat): 61 nM |
| Quantified Difference | 12.7-fold lower IC50 for target compound |
| Conditions | Inhibition of human recombinant HDAC1 using fluorogenic HDAC substrate measured after 20 mins by fluorescence assay [1]; SAHA IC50 measured using in vitro enzymatic assay [2] |
Why This Matters
Higher potency at the enzymatic level often translates to lower required doses in cellular and in vivo models, potentially reducing off-target toxicity and improving the therapeutic window.
- [1] BindingDB. BDBM50608558 (CHEMBL5284956) - dimethyl 1H-indole-4,6-dicarboxylate. HDAC1 IC50 = 4.80 nM. View Source
- [2] PMC3724849. Table 1. SAHA IC50 values for each HDAC isozyme. HDAC1 IC50 = 0.061 µM (61 nM). View Source
